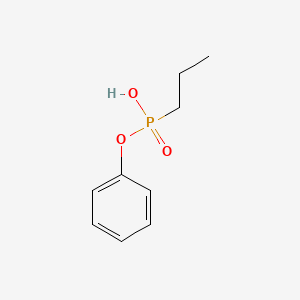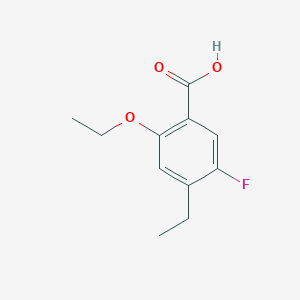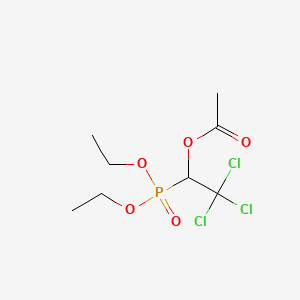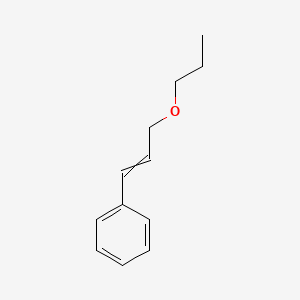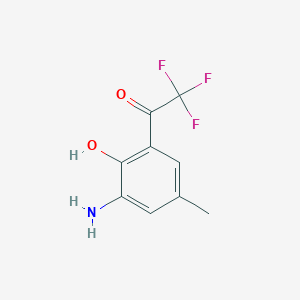
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, hydroxy, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxy-5-methylphenol and trifluoroacetic anhydride.
Acylation Reaction: The phenolic compound undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the trifluoroacetylated intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and hydroxy groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-CHLORO-: Similar structure but with a chloro group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-BROMO-: Similar structure but with a bromo group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-IODO-: Similar structure but with an iodo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Properties
CAS No. |
70977-83-2 |
|---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(3-amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-5(7(14)6(13)3-4)8(15)9(10,11)12/h2-3,14H,13H2,1H3 |
InChI Key |
XKGVPWJQNNQAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
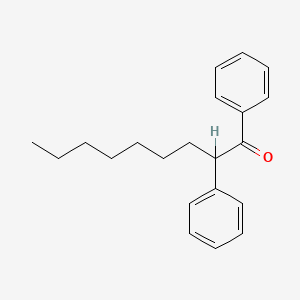
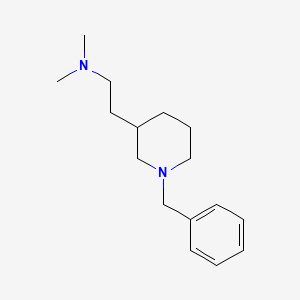
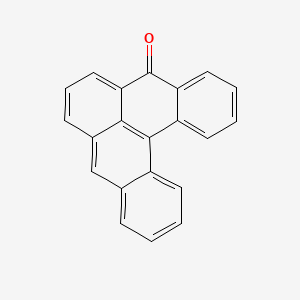
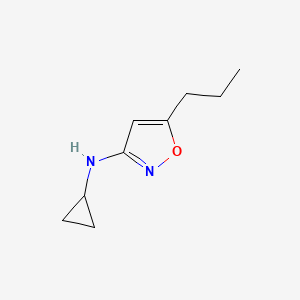

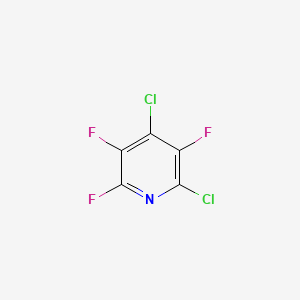
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
